molecular formula C10H15BrN2O B15048163 4-Bromo-2-(2-(dimethylamino)ethoxy)aniline

4-Bromo-2-(2-(dimethylamino)ethoxy)aniline

Cat. No.: B15048163
M. Wt: 259.14 g/mol
InChI Key: OIEONBBPXVOYSQ-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-(dimethylamino)ethoxy)aniline is an organic compound with the molecular formula C10H15BrN2O It is a brominated aniline derivative, characterized by the presence of a dimethylaminoethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-(dimethylamino)ethoxy)aniline typically involves the bromination of 2-(2-(dimethylamino)ethoxy)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through recrystallization or chromatography techniques to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-(dimethylamino)ethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones or other oxidized compounds .

Scientific Research Applications

4-Bromo-2-(2-(dimethylamino)ethoxy)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(dimethylamino)ethoxy)aniline involves its interaction with specific molecular targets and pathways. The dimethylaminoethoxy group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The bromine atom can also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(dimethylamino)benzaldehyde
  • 4-Bromo-2-(dimethylamino)benzoic acid
  • 4-Bromo-2-(dimethylamino)benzyl alcohol

Uniqueness

4-Bromo-2-(2-(dimethylamino)ethoxy)aniline is unique due to the presence of both the bromine atom and the dimethylaminoethoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C10H15BrN2O

Molecular Weight

259.14 g/mol

IUPAC Name

4-bromo-2-[2-(dimethylamino)ethoxy]aniline

InChI

InChI=1S/C10H15BrN2O/c1-13(2)5-6-14-10-7-8(11)3-4-9(10)12/h3-4,7H,5-6,12H2,1-2H3

InChI Key

OIEONBBPXVOYSQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=C(C=CC(=C1)Br)N

Origin of Product

United States

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